Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Description
Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (C₇H₉N₃O₂, MW 167.17) is a bicyclic heterocyclic compound featuring a fused triazole and partially saturated pyridine ring. Its synthesis involves Vilsmeier reagent-mediated cyclization followed by purification via CH₂Cl₂ extraction and K₂CO₃ washing, yielding a beige solid with elemental composition matching theoretical values (C 50.30%, H 5.43%, N 25.14%) . This compound serves as a versatile intermediate in medicinal chemistry due to its rigid scaffold and functional group diversity.
Properties
IUPAC Name |
methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)7-10-9-6-4-2-3-5-11(6)7/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAVBPOTJVTEBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C2N1CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with pyridine carboxylates in the presence of suitable catalysts and solvents . The reaction conditions often include moderate temperatures and specific pH levels to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing cellular processes. The compound’s structure allows it to fit into active sites of proteins, inhibiting or activating their functions. Pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Triazolo[4,3-a]pyrazine Derivatives
- 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (C₆H₁₀N₄, MW 138.17):
Replacing the pyridine ring with pyrazine reduces molecular weight and alters electronic properties. The methyl substituent at position 3 enhances lipophilicity (logP ~1.2), favoring blood-brain barrier penetration compared to the carboxylate-containing target compound . - Sitagliptin Intermediate (3-Trifluoromethyl-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine) :
A pyrazine-based analog with a trifluoromethyl group, this compound is synthesized via ethylenediamine substitution and cyclization. Its industrial synthesis avoids phosphorus waste, highlighting environmental advantages over traditional methods .
Triazolo[4,3-a]pyridine Phosphonates
Phosphonate derivatives (e.g., methylphosphonylated 6-nitro-triazolo[4,3-a]pyridines) introduce polar functional groups, improving water solubility. Synthesized under reflux in CH₃CN, these compounds exhibit enhanced reactivity in nucleophilic substitutions due to electron-withdrawing nitro groups .
Substituent Variations
Ester Group Modifications
- Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate (C₉H₉N₃O₂, MW 191.19):
The ethyl ester at position 8 (vs. methyl at position 3) increases steric bulk and hydrolytic stability. This positional isomerism reduces metabolic clearance in vivo, as evidenced by prolonged half-life in pharmacokinetic studies . - Potassium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (CAS 944906-73-4):
The carboxylate salt form improves aqueous solubility (>50 mg/mL) compared to the methyl ester (solubility <10 mg/mL), making it preferable for parenteral formulations .
Aromatic and Halogen Substituents
- 3-Fluoro-4-methoxy-N-(triazolopyridin-3-ylmethyl)benzamide (C₁₅H₁₇FN₄O₂, MW 304.32):
The benzamide moiety and fluorine substituent enhance binding affinity to kinase targets (IC₅₀ < 100 nM) by introducing hydrogen-bonding and hydrophobic interactions . - 3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (C₁₂H₁₃FN₄, MW 232.26):
Substitution with a fluorobenzyl group increases molecular weight and logP (2.8 vs. 1.5 for the target compound), correlating with improved CNS activity in preclinical models .
Physicochemical and Pharmacological Profiles
Key Findings and Implications
- Positional Isomerism : Substituent position (3 vs. 8) significantly impacts metabolic stability and target engagement .
- Salt vs. Ester Forms : Carboxylate salts enhance solubility but may reduce membrane permeability compared to ester prodrugs .
- Industrial Viability : Pyrazine analogs offer greener synthetic routes, critical for large-scale production .
Biological Activity
Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant case studies to provide a comprehensive overview.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step chemical reactions that allow for the formation of the triazole ring fused with a pyridine structure. The characterization of this compound can be performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its molecular structure.
Antiviral Properties
Recent studies have highlighted the antiviral properties of triazolo-pyridine derivatives. For instance, compounds similar to this compound have shown promising activity against influenza A virus by inhibiting the PA-PB1 protein-protein interactions crucial for viral replication. In one study, a related compound exhibited an IC50 value of 1.1 µM against this interaction .
Anticancer Activity
Triazolo derivatives have also been evaluated for their anticancer potential. Certain derivatives have demonstrated significant inhibitory effects on various cancer cell lines. For example:
- Compound A : IC50 = 0.36 µM against CDK2.
- Compound B : IC50 = 1.8 µM against CDK9.
These compounds showed a selective inhibition profile that could be beneficial in targeting specific cancer pathways .
Study 1: Antiviral Activity
In a study focused on the antiviral activity of triazolo derivatives against influenza A virus (A/PR/8/34 strain), compounds were assessed for their ability to inhibit plaque formation in MDCK cells. The results indicated that compounds with structural similarities to this compound effectively reduced viral plaque counts with varying EC50 values .
Study 2: Anticancer Mechanism
Another investigation explored the mechanism of action of triazolo derivatives in cancer therapy. The study revealed that these compounds induce apoptosis in cancer cells through the activation of caspase pathways while exhibiting low cytotoxicity in normal cells . This selectivity is crucial for developing safer anticancer therapies.
Data Tables
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Antiviral (Influenza A) | 1.1 | Inhibits PA-PB1 interaction |
| Compound A | Anticancer (CDK2 Inhibition) | 0.36 | High selectivity |
| Compound B | Anticancer (CDK9 Inhibition) | 1.8 | Effective against multiple cancer lines |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
